(R)-climbazole
Description
Contextualization within the Imidazole (B134444) Class of Antifungal Agents
The azole antifungals are a major group of therapeutic agents that are broadly classified into two main subgroups: imidazoles and triazoles. Climbazole (B1669176) is a member of the imidazole class, which is characterized by a five-membered ring structure containing two nitrogen atoms. acs.orgatamanchemicals.com Other well-known imidazole antifungals include ketoconazole (B1673606), miconazole (B906), and clotrimazole. wikipedia.org
The primary mechanism of action for imidazole antifungals is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. atamanchemicals.comnih.gov These agents target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme. acs.orgrjtcsonline.com This enzyme is critical for the conversion of lanosterol to ergosterol. By disrupting this pathway, climbazole and other imidazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation. atamanchemicals.com
Table 1: Properties of Climbazole
| Property | Value |
| Chemical Formula | C₁₅H₁₇ClN₂O₂ |
| Molar Mass | 292.76 g·mol⁻¹ |
| Chirality | Racemic mixture |
| Class | Imidazole antifungal |
| Mechanism of Action | Inhibition of lanosterol 14α-demethylase |
Stereochemical Considerations: The (R)-Enantiomer and its Significance in Chiral Drug Research
The presence of a stereocenter in climbazole means it exists as two distinct enantiomers, (R)- and (S)-climbazole. ebi.ac.uk In pharmacology, the chirality of a drug can be of profound significance, as the three-dimensional structure of a molecule is crucial for its interaction with biological targets like enzymes and receptors, which are themselves chiral. futurity.orgnih.gov Enantiomers of a single drug can exhibit marked differences in their biological activity, metabolism, and potential toxicity. nih.govresearchgate.net
Research into the environmental fate and biotransformation of climbazole has revealed that its degradation is stereoselective. nih.gov Studies have shown that under biotic conditions, climbazole is transformed into a metabolite called climbazole-alcohol through a specific and enantioselective reduction of its ketone group. nih.gov This stereoselective degradation, where biological systems preferentially interact with one enantiomer over the other, underscores the importance of studying each enantiomer individually. nih.gov
While for many chiral azole fungicides, such as bitertanol (B1667530) and triadimenol, one enantiomer has been identified as having markedly greater fungicidal activity, specific research detailing a direct comparison of the antifungal potency between (R)-climbazole and (S)-climbazole is not as extensively documented in the available literature. acs.org However, the confirmed enantioselective metabolism of climbazole highlights the biological system's ability to distinguish between the two forms. nih.gov This differential interaction is a cornerstone of chiral drug research, as the less active or desired enantiomer (the distomer) might contribute to side effects or be metabolized through different pathways, while the more active enantiomer (the eutomer) is responsible for the therapeutic effect. The investigation into the specific properties of this compound is therefore a key area of interest for potentially developing more refined and targeted antifungal agents.
Table 2: Key Concepts in Chiral Drug Research
| Term | Definition | Relevance to this compound |
| Chirality | A geometric property of some molecules and ions. A chiral molecule/ion is non-superimposable on its mirror image. | Climbazole is a chiral molecule. ebi.ac.uk |
| Enantiomers | Two stereoisomers that are mirror images of each other that are non-superimposable. | This compound and (S)-climbazole are enantiomers. ebi.ac.uk |
| Racemic Mixture | A mixture that has equal amounts of left- and right-handed enantiomers of a chiral molecule. | Commercial climbazole is typically a racemic mixture. ebi.ac.uk |
| Stereoselectivity | The property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. | The biodegradation and metabolic transformation of climbazole are stereoselective. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C15H17ClN2O2 |
|---|---|
Molecular Weight |
292.76 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m1/s1 |
InChI Key |
OWEGWHBOCFMBLP-CQSZACIVSA-N |
SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Isomeric SMILES |
CC(C)(C)C(=O)[C@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Mechanistic Investigations of Antifungal Action
Elucidation of Ergosterol (B1671047) Biosynthesis Inhibition via Cytochrome P450 14α-Demethylase (CYP51)
The principal mode of action for climbazole (B1669176), like other azole antifungals, is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, also known as CYP51. mdpi.comx-mol.netmdpi.commedcraveonline.com This enzyme is a critical component in the fungal sterol biosynthesis pathway.
Mechanism of Inhibition: CYP51 is responsible for the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role analogous to cholesterol in mammalian cells, regulating membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.gov Climbazole's imidazole (B134444) ring binds to the heme iron atom located in the active site of the CYP51 enzyme. ebi.ac.ukoup.com This binding is non-competitive and effectively blocks the enzyme from metabolizing its natural substrate, lanosterol. ebi.ac.uk
Consequences of Inhibition: The inhibition of CYP51 leads to two major downstream effects:
Ergosterol Depletion: The production of ergosterol is halted, depriving the fungal cell of a key structural component. mdpi.comnih.gov
Accumulation of Toxic Sterols: The blockage of the pathway causes an accumulation of 14α-methylated sterol precursors, such as lanosterol. ebi.ac.uk The accumulation of these abnormal sterols is toxic to the cell as they become incorporated into the fungal membrane, disrupting its normal structure and function. ebi.ac.uk
This dual action of ergosterol depletion and toxic sterol accumulation is the primary reason for the fungistatic (inhibiting fungal growth) and, at higher concentrations, fungicidal (killing fungi) effects of climbazole. nih.gov
Table 1: Overview of Climbazole's Primary Antifungal Mechanism
| Target Enzyme | Pathway Affected | Primary Substrate | Key Product Inhibited | Consequence of Inhibition |
| Cytochrome P450 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Lanosterol | Ergosterol | Disruption of fungal cell membrane structure and function. |
Beyond Ergosterol: Exploration of Secondary Mechanistic Pathways
While the inhibition of ergosterol synthesis is the core of climbazole's antifungal action, research indicates other mechanisms contribute to its effectiveness.
The disruption of ergosterol biosynthesis has a direct and profound impact on the fungal cell membrane. The altered sterol composition, specifically the lack of ergosterol and the integration of toxic precursor sterols, compromises the physical properties of the membrane. elchemy.com This leads to increased membrane permeability and fluidity. elchemy.com The compromised membrane can no longer effectively regulate the passage of ions and molecules, resulting in the leakage of essential intracellular components, such as ions and ATP, and ultimately contributing to cell death. nih.gov
There is growing evidence that azole antifungals, including climbazole, can induce oxidative stress in target organisms. x-mol.netbohrium.comresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. oup.com
ROS Induction: Studies on various azoles have shown they can lead to an increase in intracellular ROS levels in fungi. nih.govresearchgate.net While the precise mechanism for climbazole-induced ROS in fungi is not fully elucidated, it is thought to be linked to mitochondrial dysfunction, a common effect of cellular stress. nih.govmdpi.com
Cellular Damage: The accumulation of ROS can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, further contributing to fungal cell death. oup.commdpi.com This ROS-dependent mechanism may act synergistically with the primary mechanism of ergosterol depletion. researchgate.net
Climbazole also interferes with several key virulence factors that are essential for fungal pathogenicity.
Dimorphic Transition: Many pathogenic fungi, including Candida species, can switch between a yeast-like form and a filamentous (hyphal) form. This ability, known as dimorphism, is a crucial virulence factor, as the hyphal form is often associated with tissue invasion. medcraveonline.com The synthesis of ergosterol and the integrity of the cell membrane are critical for this morphological transition. By inhibiting ergosterol production, climbazole can interfere with the yeast-to-hypha transition, thereby reducing the invasive potential of the fungus. medcraveonline.comselleckchem.com
Adhesion: The initial step in many fungal infections is the adhesion of the fungal cells to host tissues or medical devices. mdpi.comencyclopedia.pub Studies have shown that climbazole can alter the adhesive properties of microbial cells. For instance, one study on Ochrobactrum anthropi noted that climbazole treatment resulted in an increased cell adhesion force. mdpi.com While this study was on bacteria, it highlights the compound's ability to modify cell surface properties, which are critical for adhesion in fungi as well.
Biofilm Formation: Fungi can form biofilms, which are structured communities of cells enclosed in a self-produced extracellular matrix. mdpi.comencyclopedia.pub Biofilms are notoriously resistant to antifungal agents and host immune responses. nih.gov Climbazole has been shown to be effective in disrupting the formation of biofilms. mdpi.com By inhibiting fungal growth and potentially interfering with the production of the extracellular matrix, climbazole can reduce biofilm accumulation, making it a valuable agent against biofilm-related conditions. mdpi.com
Table 2: Effects of Climbazole on Fungal Virulence Factors
| Virulence Factor | Description | Effect of Climbazole |
| Dimorphic Transition | Ability of fungi like Candida to switch between yeast and hyphal forms. | Inhibition of the transition to the invasive hyphal form. medcraveonline.comselleckchem.com |
| Adhesion | The initial attachment of fungal cells to surfaces. | Alteration of cell surface properties that can affect adhesion. mdpi.com |
| Biofilm Formation | Formation of structured, resistant microbial communities. | Disturbs and reduces the formation and accumulation of biofilms. mdpi.com |
Spectrum of Antifungal Activity and Comparative Efficacy in Preclinical Models
In Vitro Susceptibility Profiling Against Fungal Species
(R)-climbazole, as a component of the broader studied compound climbazole (B1669176), has demonstrated a significant spectrum of antifungal activity. Its efficacy has been profiled against various fungal species implicated in both superficial and opportunistic infections.
Malassezia spp.
Climbazole exhibits potent in vitro activity against various species of the lipophilic yeast Malassezia, which are commonly associated with skin conditions such as dandruff and seborrheic dermatitis. wikipedia.orgspecialchem.com Multiple studies have established its low minimum inhibitory concentrations (MICs) against these yeasts.
For isolates of Malassezia furfur, MIC values for climbazole have been reported in ranges from <0.03 µg/mL to 2 µg/mL, with a median MIC often cited at or below 0.03-0.06 µg/mL. nih.govnih.gov This indicates a high level of activity. Similarly, against 40 clinical isolates of Malassezia pachydermatis, climbazole's MICs ranged from <0.06 µg/mL to 1 µg/mL, with a median mean of 0.06 µg/mL. nih.gov Other research has reported varying MICs for other species, including Malassezia globosa (125 µg/mL) and Malassezia restricta (125 µg/mL), suggesting species-dependent susceptibility. researchgate.net
Candida albicans
Standardized MIC data for climbazole against Candida albicans is not extensively detailed in the available preclinical literature. However, studies on complex formulations containing climbazole suggest its effectiveness. For instance, one investigation into the kinetics of a climbazole-containing shampoo demonstrated that the formulation could induce near-complete death of C. albicans cells within a 5-minute contact time. scientificeditorial.com This finding implies a fungicidal or potent fungistatic effect, though it does not represent a standard MIC value, which is typically determined in a broth or agar (B569324) dilution assay.
Aspergillus spp.
The in vitro activity of climbazole against filamentous fungi such as Aspergillus appears to be limited. A study evaluating various azole and non-azole compounds against Aspergillus fumigatus reported that climbazole exhibited weak activity. The mean MIC against a wild-type clinical strain (A. fumigatus ATCC 204305) was 10.6 µg/mL, while the mean MIC against environmental wild-type strains was 16 µg/mL. unne.edu.ar This suggests that climbazole is significantly less potent against Aspergillus fumigatus compared to its activity against Malassezia species.
Comparative Analysis with Other Azole and Non-Azole Antifungals
The antifungal efficacy of climbazole has been evaluated in comparison to other established antifungal agents in both the azole and non-azole classes.
Comparison with Azole Antifungals
Ketoconazole (B1673606): In vitro studies against M. furfur have shown that climbazole and ketoconazole possess similar activity, with both demonstrating median MICs of <0.06 µg/mL. nih.gov This suggests comparable intrinsic potency against this key pathogenic yeast.
Clotrimazole: When tested against M. furfur, climbazole demonstrated superior in vitro activity compared to clotrimazole. While climbazole had a median MIC of <0.06 µg/mL, clotrimazole's median MIC was 1 µg/mL. nih.gov A similar trend was observed against M. pachydermatis, where climbazole (median MIC 0.06 µg/mL) was more active than clotrimazole (mean MIC 4 µg/mL). nih.gov
Comparison with Non-Azole Antifungals
Zinc Pyrithione: In a comparative in vitro study against 22 strains of M. furfur, climbazole showed higher activity than zinc pyrithione. The median MIC for climbazole was 0.03 µg/mL, whereas the mean MIC for zinc pyrithione was 1 µg/mL. nih.gov
Piroctone Olamine: Climbazole was also found to be significantly more potent than piroctone olamine against M. furfur. The same study reported a mean MIC of 64 µg/mL for piroctone olamine, substantially higher than that of climbazole. nih.gov
Selenium Sulfide: Against M. furfur, climbazole's in vitro activity is considerably greater than that of selenium sulfide. The mean MIC for selenium sulfide was determined to be 8 µg/mL, compared to a median MIC of 0.03 µg/mL for climbazole. nih.gov
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determinations
The primary measure of climbazole's antifungal activity reported in preclinical studies is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents the visible growth of a microorganism.
MIC Determinations
MIC values are crucial for quantifying and comparing the in vitro potency of antifungal agents. As detailed in the sections above, extensive MIC data exists for climbazole against the Malassezia genus, confirming its high efficacy. Data for Aspergillus fumigatus indicates weaker activity. The following table summarizes the reported MIC values for climbazole against various fungal species.
| Fungal Species | MIC Range (µg/mL) | Median/Mean MIC (µg/mL) | Reference |
|---|---|---|---|
| Malassezia furfur | <0.06 - 0.5 | <0.06 (Median) | nih.gov |
| Malassezia furfur | <0.03 - 2 | 0.03 (Median) | nih.gov |
| Malassezia pachydermatis | <0.06 - 1 | 0.06 (Mean) | nih.gov |
| Malassezia globosa | 125 | 125 | researchgate.net |
| Malassezia restricta | 125 | 125 | researchgate.net |
| Aspergillus fumigatus | Not Reported | 10.6 - 16 (Mean) | unne.edu.ar |
MFC Determinations
Preclinical data detailing the Minimum Fungicidal Concentration (MFC) of climbazole against key fungal species are not extensively reported in the available scientific literature. The MFC is defined as the lowest concentration of an antimicrobial agent required to kill a particular microorganism. Most studies have focused on determining climbazole's fungistatic properties through MIC assays rather than its fungicidal activity. While some research involving formulated products implies a cell-killing effect, standardized MFC values derived from established methodologies are lacking for Malassezia spp., Candida albicans, and Aspergillus spp. scientificeditorial.com
Structure Activity Relationship Sar Studies and Molecular Design
Enantiomeric Specificity in Biological Activity of (R)-Climbazole
The primary mechanism of action for climbazole (B1669176) involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase. atamanchemicals.comatamanchemicals.comnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for maintaining the integrity of the fungal cell membrane. researchgate.net By disrupting ergosterol synthesis, climbazole increases the permeability of the cell membrane, ultimately leading to fungal cell death. atamanchemicals.com
While this mechanism is established for the racemic mixture of climbazole, specific data delineating the individual antifungal potencies of the (R)- and (S)-enantiomers are not extensively available in public literature. However, the principle of enantiomeric specificity is well-documented for other azole antifungal agents. For instance, studies on miconazole (B906) and econazole (B349626) have demonstrated that the (R)-enantiomer often exhibits superior antifungal activity compared to the (S)-enantiomer or the racemic mixture against various fungal strains. This highlights the importance of the three-dimensional structure of the molecule in its interaction with the active site of the target enzyme.
In the context of climbazole, a study on its biodegradation revealed the formation of diastereomers of a metabolite known as CBZ-alcohol, which strongly suggests that stereoselective processes occur in biological systems. researchgate.net This finding provides a compelling rationale for the hypothesis that the (R)- and (S)-enantiomers of climbazole may indeed possess different antifungal activities. To definitively determine the enantiomeric specificity, comparative studies measuring the Minimum Inhibitory Concentration (MIC) of purified this compound and (S)-climbazole against relevant fungal pathogens, such as Malassezia species, are necessary.
Table 1: Hypothetical Comparative Antifungal Activity of Climbazole Enantiomers
This table illustrates a hypothetical scenario of the kind of data that would be required to establish enantiomeric specificity. The values presented are for illustrative purposes only and are not based on experimental data.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| This compound | Malassezia furfur | Value A |
| (S)-Climbazole | Malassezia furfur | Value B |
| Racemic Climbazole | Malassezia furfur | Value C |
Note: Value A, B, and C represent hypothetical experimental outcomes.
Chemical Modifications and Derivatization for Enhanced Antifungal Potency
The exploration of chemical modifications and derivatization of this compound represents a promising avenue for the development of more potent and selective antifungal agents. While research specifically focused on the derivatization of the (R)-enantiomer is limited, the general principles of structure-activity relationships for azole antifungals can provide a roadmap for such investigations.
Key areas for modification on the climbazole scaffold could include:
Substitution on the Chlorophenyl Ring: Altering the position or nature of the halogen substituent could influence the electronic properties and binding affinity of the molecule.
Modification of the Imidazole (B134444) Ring: Introduction of different substituents on the imidazole ring could modulate the interaction with the heme group in the active site of lanosterol 14α-demethylase.
Alterations to the Butanone Moiety: Changes to the ketone group or the tert-butyl group could impact the molecule's conformation and stability.
A systematic approach to derivatization would involve the synthesis of a library of this compound analogues, followed by in vitro antifungal screening to identify modifications that lead to enhanced potency. Such studies would be instrumental in building a comprehensive SAR profile for this specific enantiomer.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling are indispensable tools for gaining insights into the interactions between a ligand and its target at the molecular level. ebi.ac.uk These in silico methods can predict binding affinities, elucidate the structural basis of activity, and guide the rational design of new and improved drug candidates.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. ebi.ac.uk For this compound, docking simulations could be performed using a homology model or a crystal structure of lanosterol 14α-demethylase. These simulations would aim to:
Predict the binding pose of this compound within the active site of the enzyme.
Identify the key amino acid residues involved in the interaction.
Compare the binding affinity of this compound with that of the (S)-enantiomer and the racemic mixture.
The results of such studies would provide valuable information about the structural determinants of enantiomeric specificity and could guide the design of derivatives with improved binding characteristics.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are employed to determine the electronic properties of molecules, such as their charge distribution, orbital energies, and reactivity. researchgate.net For this compound, these calculations can provide insights into:
Electrostatic Potential: Mapping the electrostatic potential on the molecular surface can help identify regions that are important for intermolecular interactions.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, which is crucial for its reactivity.
By comparing the electronic properties of this compound with those of the (S)-enantiomer, researchers can gain a deeper understanding of how stereochemistry influences the molecule's inherent reactivity and interaction with its biological target.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time. bohrium.com An MD simulation of the this compound-lanosterol 14α-demethylase complex could:
Assess the stability of the predicted binding pose from docking studies.
Reveal conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity.
These simulations are computationally intensive but offer a more realistic representation of the biological system, accounting for the flexibility of both the drug molecule and its target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. A QSAR model for this compound and its derivatives could:
Identify the key molecular descriptors (e.g., physicochemical, topological, and electronic properties) that are predictive of antifungal activity.
Develop a mathematical equation that can be used to predict the activity of newly designed compounds.
Provide insights into the mechanism of action by highlighting the structural features that are most important for activity.
For a robust QSAR model, it would be essential to include descriptors that account for the three-dimensional nature of the molecules, such as stereochemical parameters, to capture the nuances of enantiomeric specificity.
Preclinical Mechanistic Studies in Cellular and in Vitro Systems Non Fungal Contexts
Investigation of Cellular Responses beyond Direct Antifungal Action (e.g., Keratinocyte Gene Expression)
Studies on primary human keratinocytes have demonstrated that climbazole (B1669176) can induce significant changes in gene expression, particularly those associated with the formation and strengthening of the epidermal barrier. nih.govgoogle.com This suggests that its efficacy in treating conditions like dandruff may involve not only its antifungal properties but also a direct beneficial effect on the skin itself. nih.govresearchgate.net
Microarray analysis of keratinocytes treated with climbazole identified statistically significant expression changes in genes related to epidermal differentiation, keratinization, and cholesterol biosynthesis. nih.govgoogle.com A notable finding was the upregulation of genes encoding proteins that form the cornified envelope, a critical structure for skin barrier function. nih.govgoogle.comresearchgate.net This upregulation was observed to translate from gene transcripts to increased protein expression, confirming a tangible cellular response. nih.gov
The specific genes positively affected are linked to strengthening and repairing the epidermal skin barrier. google.com For instance, treatment with climbazole led to the upregulation of genes for late-cornified envelope (LCE) proteins, particularly those in the LCE3 group (LCE3A, LCE3B, LCE3D, LCE3E) and the LCE2 group (LCE2C), as well as small-proline-rich proteins (SPRR2). nih.govgoogle.com The induction of LCE gene expression is indicative of a barrier repair or strengthening effect. google.comimrpress.com
Table 1: Effect of Climbazole on Gene Expression in Human Keratinocytes
| Gene/Protein Group | Specific Genes Upregulated | Associated Function | Reference |
|---|---|---|---|
| Late-Cornified Envelope (LCE) Proteins | LCE3A, LCE3B, LCE3D, LCE3E, LCE2C | Epidermal Differentiation, Skin Barrier Formation & Repair | nih.govgoogle.com |
| Small-Proline-Rich Proteins (SPRR) | SPRR2 group | Cornified Envelope Formation, Skin Barrier Function | nih.govgoogle.com |
| Other | Corneodesmosin | Epidermal Differentiation, Cell Adhesion | google.com |
Studies on Mitochondrial Activity and Cellular Metabolism
Beyond the skin, in vitro studies have shown that climbazole can impact fundamental cellular processes such as mitochondrial function and steroidogenesis in mammalian cells.
In studies using human sperm as a model, climbazole was found to impair mitochondrial activity. mdpi.comnih.gov This was evidenced by a significant reduction in the expression of Cytochrome c oxidase subunit 4I1 (COX4I1), a key enzyme in the mitochondrial electron transport chain. mdpi.comnih.gov In non-capacitated sperm, COX4I1 expression was significantly decreased at climbazole concentrations of 1 µM and 10 µM. mdpi.com A reduction in this enzyme's activity can disrupt mitochondrial function and potentially increase the production of reactive oxygen species (ROS). mdpi.com
Research on the human adrenal H295R cell line, a model for studying steroidogenesis, revealed that climbazole affects cellular metabolism by altering hormone production. nih.gov Treatment with climbazole (starting at 0.3 μM) led to a decrease in the secreted levels of both testosterone (B1683101) and estradiol. nih.gov This was associated with reduced levels of the steroid precursors 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, indicating an inhibition of the enzyme Cytochrome P450 17α-hydroxylase/17,20-lyase (Cyp17A1), which is crucial for steroid synthesis. nih.gov
Table 2: Effects of Climbazole on Mitochondrial and Metabolic Parameters
| Cell Type | Parameter Affected | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| Human Sperm | Mitochondrial Function (COX4I1 gene expression) | Downregulation | 1 µM and 10 µM | mdpi.comnih.gov |
| Human H295R Cells | Testosterone Production | Decrease | ≥ 0.3 µM | nih.gov |
| Human H295R Cells | Estradiol Production | Decrease | ≥ 0.3 µM | nih.gov |
| Human H295R Cells | Cyp17A1 Activity | Decrease | Not specified | nih.gov |
Interactions with Mammalian Cellular Pathways (e.g., Gene Expression, Tyrosine Phosphorylation Patterns)
Climbazole has been shown to interact with and modulate several critical mammalian cellular pathways, including those involved in hormonal signaling and protein phosphorylation. These interactions highlight its potential as an endocrine-disrupting chemical (EDC). mdpi.comnih.gov
Gene Expression and Hormonal Pathways: In human sperm, climbazole treatment altered the expression of key hormone receptors. mdpi.comnih.gov Specifically, it led to an upregulation of Estrogen Receptor 1 (ESR1), Estrogen Receptor 2 (ESR2), and Follicle-Stimulating Hormone Receptor (FSHR), while downregulating the Androgen Receptor (AR). mdpi.comnih.govresearchgate.net These findings are consistent with reports of climbazole possessing both estrogen agonist and androgen antagonist properties. nih.govresearchgate.net Furthermore, climbazole was found to upregulate the pro-apoptotic gene BAX in non-capacitated sperm. mdpi.comnih.gov Studies in other mammalian cell lines, such as HeLa9903 and AR-EcoScreen, confirmed that climbazole exerts antagonistic effects on both androgen and estrogen α receptors. nih.gov
Table 3: Summary of Climbazole's Interactions with Mammalian Cellular Pathways
| Cellular System | Pathway/Target | Observed Effect | Reference |
|---|---|---|---|
| Human Sperm | Estrogen Receptor (ESR1, ESR2) Gene Expression | Upregulation | mdpi.comnih.govresearchgate.net |
| Human Sperm | Androgen Receptor (AR) Gene Expression | Downregulation | mdpi.comnih.govresearchgate.net |
| Human Sperm | Follicle-Stimulating Hormone Receptor (FSHR) Gene Expression | Upregulation | mdpi.comnih.govresearchgate.net |
| Human Sperm | Apoptosis (BAX gene expression) | Upregulation | mdpi.comnih.gov |
| Human Sperm | Protein Tyrosine Phosphorylation | Overall Increase | mdpi.comresearchgate.net |
| HeLa9903/AR-EcoScreen Cells | Androgen Receptor Transactivation | Antagonism | nih.gov |
| HeLa9903/AR-EcoScreen Cells | Estrogen Receptor α Transactivation | Antagonism | nih.gov |
| Human H295R Cells | Steroidogenesis (Cyp17A1 activity) | Inhibition | nih.gov |
Analytical Methodologies and Characterization Techniques
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, UHPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are cornerstone techniques for the analysis of climbazole (B1669176). uva.nl These methods provide robust, sensitive, and specific quantification of the parent compound and its metabolites.
High-Performance Liquid Chromatography (HPLC):
HPLC methods have been successfully developed for the quantification of climbazole in commercial products like anti-dandruff shampoos. sielc.comajrconline.org A common approach involves using a reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ucl.ac.uksielc.com Detection is typically performed using a UV detector at a wavelength where climbazole exhibits maximum absorbance, such as 220 nm, 222 nm, or 270 nm. sielc.comucl.ac.ukeuropa.euijpsr.com The method's linearity, precision, and accuracy are validated to ensure reliable results. ajrconline.orgresearchgate.net For instance, one validated HPLC method demonstrated linearity in the concentration range of 60 to 480 µg/ml with a high coefficient of correlation. researchgate.net
The separation of climbazole enantiomers, (R)- and (S)-climbazole, requires chiral chromatography. A study systematically examined the enantiomeric separation of seven imidazole (B134444) antifungals, including climbazole, using a cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) chiral stationary phase (Chiralcel OD-RH) in reversed-phase mode. rsc.org This research achieved a maximum resolution value of 2.30 for climbazole, demonstrating the feasibility of separating its enantiomers. rsc.org Factors such as the type and content of the organic modifier, buffer pH, and column temperature are optimized to achieve the best separation. rsc.org
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):
For enhanced sensitivity and specificity, especially in complex matrices like biological fluids and environmental samples, UHPLC-MS/MS is the method of choice. This technique has been instrumental in measuring climbazole deposition on the human scalp and in artificial skin models. uva.nlnih.gov A validated UHPLC-MS/MS method utilized deuterated climbazole as an internal standard and atmospheric pressure chemical ionization (APCI) in positive mode for detection. nih.govresearchgate.net The method demonstrated a wide linear range from 4 to 2000 ng/mL, with a limit of detection (LOD) of 1 ng/mL and a limit of quantification (LOQ) of 4 ng/mL. nih.gov
Furthermore, UHPLC-MS/MS is critical for identifying and quantifying climbazole metabolites in human urine, providing insights into its metabolic pathways. researchgate.netnih.gov These methods often incorporate an enzymatic hydrolysis step to measure conjugated metabolites and utilize online solid-phase extraction (SPE) for sample clean-up and concentration. researchgate.netnih.gov The robustness of these methods has been demonstrated with excellent precision and accuracy at various concentrations. researchgate.netnih.gov
Table 1: Exemplary Chromatographic Conditions for Climbazole Analysis
| Parameter | HPLC Method 1 ucl.ac.uk | HPLC Method 2 researchgate.net | UHPLC-MS/MS Method nih.gov | Chiral HPLC Method rsc.org |
| Column | Kinetex C18 (5 µm, 100 Å, 50 x 4.6 mm) | Lichrospher® RP-8 (5µm, 150mm x 46 mm) | Not Specified | Chiralcel OD-RH |
| Mobile Phase | Phosphate buffer (pH 7.4) : Acetonitrile (40:60) | Methanol : Water with mono isopropylamine (B41738) and ammonium (B1175870) acetate (B1210297) (7:3) | Not Specified | Optimized based on organic modifier, buffer pH and salt concentration |
| Flow Rate | 1 mL/min | 1 mL/min | Not Specified | Not Specified |
| Detection | UV at 220 nm | UV-Vis at 225 nm | MS/MS (APCI, Positive Mode) | Not Specified |
| Column Temp. | 30 °C | Room Temperature (20±1°C) | Not Specified | Optimized for resolution |
| Application | Quantification in formulations | Quantification in shampoo | Deposition on scalp and artificial skin | Enantiomeric separation |
Spectrophotometric Approaches (e.g., UV-Visible Spectrophotometry)
UV-Visible spectrophotometry offers a simpler and more accessible method for the quantification of climbazole in bulk drug and pharmaceutical formulations. ijpsr.comresearchgate.net This technique is based on the principle that the drug absorbs UV radiation at a specific wavelength.
A validated UV spectrophotometric method for estimating climbazole in bulk and shampoo formulations utilizes ethanol (B145695) as the solvent. ijpsr.com The quantification is carried out at the wavelength of maximum absorbance (λmax), which has been identified as 222 nm in ethanol. ijpsr.com The method has shown to be linear over a concentration range of 5–25 µg/ml with a high correlation coefficient (R² = 0.9938). ijpsr.comresearchgate.net The accuracy of this method was reported to be between 98.21% and 99.83%. ijpsr.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 2.37 µg/ml and 7.20 µg/ml, respectively. ijpsr.comresearchgate.net Other studies have reported λmax values at 220 nm, 274 nm, 276 nm, and 283 nm, which can be influenced by the solvent and pH. europa.eusielc.comedpsciences.org
Table 2: Validation Parameters of a UV-Visible Spectrophotometric Method for Climbazole ijpsr.com
| Parameter | Result |
| λmax | 222 nm |
| Solvent | Ethanol (99.9%) |
| Linearity Range | 5–25 µg/ml |
| Correlation Coefficient (R²) | 0.9938 |
| Accuracy (% Recovery) | 98.21% - 99.83% |
| Limit of Detection (LOD) | 2.37 µg/ml |
| Limit of Quantification (LOQ) | 7.20 µg/ml |
Microbiological Assay Methods for Potency Determination
Microbiological assays are employed to determine the antifungal potency of climbazole. researchgate.net These methods are based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. researchgate.net The cylinder-plate assay is a common agar (B569324) diffusion method used for this purpose. ajrconline.orgresearchgate.netresearchgate.net
In a typical assay, a culture of a susceptible test organism, such as Candida albicans ATCC 10231, is used. ajrconline.orgresearchgate.netresearchgate.net The assay is performed by placing different concentrations of climbazole into cylinders on an agar plate inoculated with the test microorganism. After incubation, the diameter of the zone of inhibition around each cylinder is measured. A standard curve is then generated by plotting the zone diameters against the corresponding concentrations. ajrconline.orgresearchgate.net The potency of a sample is determined by comparing its zone of inhibition to the standard curve. researchgate.net One study reported a linear relationship with a correlation coefficient (r) of 0.9766 and a relative standard deviation (RSD) for precision of 2.45%. ajrconline.orgresearchgate.net The results from the microbiological assay have been shown to be statistically comparable to those obtained by HPLC, indicating its reliability for potency determination. researchgate.net
Advanced Techniques for Metabolite Identification and Quantification
Understanding the metabolism of (R)-climbazole is essential for a complete toxicological assessment. Advanced analytical techniques, particularly UHPLC-MS/MS, are indispensable for the identification and quantification of its metabolites in biological matrices. researchgate.netnih.gov
Research has led to the postulation and subsequent identification of two specific climbazole metabolites excreted in human urine. researchgate.netnih.gov An analytical method for determining these metabolites involves enzymatic hydrolysis to deconjugate them, followed by online solid-phase extraction (SPE) coupled with UHPLC-MS/MS. researchgate.netnih.gov This method has been validated for its precision, accuracy, and robustness, with coefficients of variation consistently below 15%. researchgate.netnih.gov It was found that both metabolites form glucuronides, although varying amounts are also excreted in their free, unconjugated forms. researchgate.netresearchgate.net
A study analyzing urine samples from the German Environmental Specimen Bank for two specific biomarkers, (OH)2-climbazole and cx–OH–climbazole, utilized these advanced techniques. umweltprobenbank.de The diastereomers of (OH)2-climbazole were determined selectively. umweltprobenbank.de This highlights the capability of modern analytical methods to not only quantify but also to provide stereoselective information about metabolites.
The combination of efficient chromatographic separation with high-resolution mass spectrometry allows for the structural elucidation of unknown metabolites and their sensitive quantification, even at very low concentrations found in real-world exposure scenarios. researchgate.netnih.gov
Environmental Fate, Biotransformation, and Ecotoxicological Considerations
Biodegradation Pathways and Kinetics in Environmental Compartments (e.g., Activated Sludge, Aquatic Systems)
The removal of climbazole (B1669176) in environmental systems such as wastewater treatment plants (WWTPs) involves both abiotic and biotic processes. researchgate.net In aerobic activated sludge systems, climbazole is readily adsorbed to solid sludge, which facilitates its rapid biodegradation. nih.govresearchgate.net The degradation in this compartment follows first-order kinetics, with a calculated half-life of 5.3 days. researchgate.netnih.govresearchgate.net
In aquatic systems, freshwater microalgae such as Scenedesmus obliquus have been shown to effectively biodegrade climbazole. nih.gov Biotransformation is the primary mechanism for its removal by this alga, with bioaccumulation and bioadsorption playing negligible roles. Over 88% of climbazole was removed by S. obliquus after a 12-day incubation period. nih.gov The biotransformation also adheres to a first-order kinetic model, with half-lives of approximately 4.5 days. nih.gov
Filamentous fungi, specifically Trichoderma harzianum, have also demonstrated high efficiency in degrading climbazole, achieving a 91% degradation rate. nih.govresearchgate.net
In addition to biodegradation, photodegradation is a significant pathway for climbazole removal in aqueous environments. nih.gov Under UV-254 irradiation, climbazole degradation follows pseudo-first-order kinetics with a half-life of 9.78 minutes at a pH of 7.5. nih.gov The photodegradation rate is influenced by water quality, with constituents like iron (Fe³⁺), nitrate (B79036) (NO₃⁻), and humic acid inhibiting the process. nih.gov
| Environmental Compartment | Degradation Process | Kinetics Model | Half-life (t½) | Reference |
| Activated Sludge (Aerobic) | Biodegradation | First-order | 5.3 days | researchgate.netnih.govresearchgate.net |
| Aquatic System (Microalgae) | Biotransformation | First-order | ~4.5 days | nih.gov |
| Aqueous Solution (pH 7.5) | UV-254 Photodegradation | Pseudo-first-order | 9.78 minutes | nih.gov |
Identification and Characterization of Biotransformation Products
During biodegradation in activated sludge, ten distinct biotransformation products of climbazole have been identified using high-resolution mass spectrometry. nih.govresearchgate.net The proposed biodegradation pathways involve several key reactions:
Oxidative dehalogenation: Removal of the chlorine atom from the chlorophenoxy group and its replacement with a hydroxyl group. nih.govresearchgate.net
Side-chain oxidation: Oxidation reactions occurring on the dimethylbutan-2-one part of the molecule. nih.govresearchgate.net
Azole ring loss: Cleavage and removal of the imidazole (B134444) ring. nih.govresearchgate.net
In aquatic systems, the biotransformation by the alga Scenedesmus obliquus and the fungus Trichoderma spp. primarily involves the reduction of the ketone group. nih.govnih.govresearchgate.net This leads to the formation of a single major biotransformation product, climbazole-alcohol (CBZ-OH). nih.gov
Phototransformation under UV irradiation also yields a variety of products. The main degradation pathways identified include:
Reductive dechlorination: Removal of the chlorine atom. nih.gov
Hydroxylation: Addition of hydroxyl groups. nih.govnih.gov
Cleavage of the ether or C-N bond: Breaking the links between the chlorophenoxy group, the imidazole ring, and the rest of the molecule, which can lead to the formation of 4-chlorophenol. researchgate.netnih.govnih.govgdut.edu.cn
De-pinacolone: A rearrangement reaction involving the side chain. nih.gov
In total, 24 phototransformation products have been identified, with 14 being reported for the first time in recent studies. nih.gov
Enantioselective Transformation in Environmental Systems (e.g., Reductive Transformation)
Climbazole undergoes stereoselective degradation under biotic conditions, confirming that variations in the enantiomeric fraction are specific to biodegradation processes. nih.gov Under anoxic/anaerobic conditions, climbazole is biotransformed into climbazole-alcohol through the specific and enantioselective reduction of its ketone function into a secondary alcohol. nih.govnih.gov This transformation is nearly quantitative and demonstrates good first-order kinetic fit for both enantiomers. nih.gov
This enantioselectivity is a key indicator of biological activity, as abiotic enantiomerization at neutral pH is insignificant. nih.gov The ability to track the enantiomeric enrichment allows for a quantitative assessment of in-situ biodegradation processes in environments like subsurface flow constructed wetlands. nih.gov The specific fate of the (R)-enantiomer is thus intrinsically linked to these selective biological processes, which can alter the enantiomeric ratio in the environment over time.
Environmental Distribution and Persistence Studies
Due to its widespread use and incomplete removal in WWTPs (with removal rates reported between 34-76%), climbazole is frequently detected in the environment. nih.govresearchgate.net It has been identified in raw wastewater, activated sludge, and WWTP effluents at concentrations up to 1.4 µg/L, 1.2 µg/g, and 0.5 µg/L, respectively. nih.govoup.com
Its presence extends to the broader water cycle, with detections in surface water and groundwater, where a maximum concentration of 464.8 ng/L was found. nih.govresearchgate.net Climbazole is considered a persistent, mobile, and toxic (PMT) compound, indicating it can proliferate in the water cycle and pose a threat to drinking water quality. nih.gov
When biosolids from WWTPs are applied to land, climbazole is introduced into terrestrial ecosystems. researchgate.net Studies on biosolid-amended soils have shown that climbazole is persistent in the soil environment, with only slight variations in concentration observed over a one-year monitoring period. researchgate.net
Ecotoxicity Profiling in Non-Target Organisms (e.g., Microalgae, Plants)
Climbazole exhibits significant toxicity towards non-target organisms, particularly primary producers such as microalgae and plants. nih.gov Its mode of action as a C14-demethylase inhibitor (DMI) fungicide, which blocks ergosterol (B1671047) biosynthesis, is highly effective against fungi but also impacts other organisms. nih.govoup.com
The toxicity of climbazole has been found to be similar to other DMI fungicides. nih.gov In aquatic ecosystems, the water lentil (Lemna minor) is particularly sensitive. In terrestrial systems, higher plants also show susceptibility. The toxicity of climbazole to plants can be influenced by soil pH. nih.gov Notably, the biotransformation products of climbazole, such as CBZ-OH, appear to have significantly lower toxicity than the parent compound. nih.govnih.gov
| Organism | Species | Endpoint | Value | Reference |
| Green Algae | Pseudokirchneriella subcapitata | EC₅₀ (Growth) | 0.087 mg/L | oup.com |
| Water Lentil | Lemna minor | EC₅₀ (Biomass Yield) | 0.013 mg/L | nih.gov |
| Oat | Avena sativa | EC₅₀ (Shoot Biomass) | 18.5 mg/kg soil | nih.gov |
Antifungal Resistance Mechanisms and Strategies for Overcoming Resistance
General Mechanisms of Azole Resistance in Fungal Pathogens
Azole antifungals, including imidazoles like climbazole (B1669176), function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. europa.euasm.org This enzyme is encoded by the ERG11 gene in yeasts or its ortholog, cyp51A, in molds. nih.govresearchgate.net Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. asm.org Fungal pathogens have evolved several mechanisms to counteract the effects of azole drugs. asm.orgnih.gov
The primary mechanisms of azole resistance can be categorized as follows:
Target Site Modification : Mutations in the ERG11 or cyp51A gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. researchgate.netasm.org These changes can reduce the binding affinity of azole drugs to the enzyme, rendering the drug less effective while preserving the enzyme's biological function. nih.govreviberoammicol.com Specific mutations have been linked to resistance against a range of azoles, and in some cases, cross-resistance to multiple drugs within the class. nih.govresearchgate.net
Overexpression of the Target Enzyme : An increase in the production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole. nih.govnih.gov This is often achieved through the upregulation of the ERG11 or cyp51A gene. asm.orgresearchgate.net By producing more of the target enzyme, the fungus can maintain sufficient ergosterol synthesis even in the presence of the inhibitor.
Active Drug Efflux : Fungi can actively pump antifungal drugs out of the cell, reducing the intracellular concentration of the drug below its effective threshold. nih.govmdpi.com This is mediated by efflux pumps, which are transport proteins. The two major families of efflux pumps involved in azole resistance are the ATP-binding cassette (ABC) transporters (e.g., encoded by CDR1 and CDR2 genes) and the major facilitator superfamily (MFS) transporters (e.g., encoded by the MDR1 gene). asm.orgnih.gov Overexpression of the genes encoding these pumps is a common resistance mechanism found in clinical isolates. nih.govmdpi.com
Alterations in the Ergosterol Biosynthesis Pathway : Fungi may develop mutations in other enzymes within the ergosterol biosynthesis pathway. nih.gov For example, a mutation in the Δ5,6-desaturase enzyme (encoded by the ERG3 gene) can block the production of toxic sterols that accumulate when lanosterol 14α-demethylase is inhibited by azoles. nih.gov This allows the fungus to survive despite the action of the drug on its primary target.
These resistance mechanisms are not mutually exclusive, and highly resistant fungal strains often employ multiple strategies simultaneously. nih.gov
Table 1: General Mechanisms of Azole Resistance in Fungal Pathogens
| Mechanism | Description | Key Genes Involved | Fungal Examples |
| Target Site Modification | Amino acid substitutions in the target enzyme reduce the binding affinity of azole drugs. | ERG11, cyp51A | Candida albicans, Aspergillus fumigatus |
| Target Overexpression | Increased production of the target enzyme, lanosterol 14α-demethylase, to overcome inhibition. | ERG11, cyp51A, UPC2 | Candida albicans, Candida glabrata |
| Active Drug Efflux | Increased expression of membrane transporters that pump the drug out of the fungal cell. | CDR1, CDR2 (ABC transporters), MDR1 (MFS transporters) | Candida albicans, Candida glabrata |
| Pathway Alteration | Mutations in downstream enzymes prevent the accumulation of toxic sterol intermediates. | ERG3 (Δ5,6-desaturase) | Candida albicans |
Synergistic Antifungal Combinations with (R)-Climbazole (Theoretical and In Vitro Studies)
While there is a notable absence of scientific literature specifically investigating the synergistic antifungal properties of the (R)-enantiomer of climbazole, studies on racemic climbazole and other chiral azoles provide a basis for theoretical and potential in vitro applications. The principle of synergistic combination therapy is to use two or more agents that act on different targets or pathways, which can enhance efficacy, lower the required dosages, and potentially reduce the development of resistance. nih.gov Studies on other chiral fungicides have demonstrated that enantiomers can possess significantly different biological activities, suggesting that the (R)- and (S)-enantiomers of climbazole may also differ in their synergistic potential. researchgate.netwjpmr.com
In vitro studies have explored the synergistic effects of racemic climbazole with other compounds against various fungal and bacterial species. One study investigated the combination of climbazole with zinc pyrithione, finding comparable antifungal activity to combinations of ketoconazole (B1673606) with zinc pyrithione. bohrium.com Another study reported that combining mixed ligand complexes of Selenium (II) and Zinc (II) with climbazole in nanostructured lipid carriers significantly increased antimicrobial activity against several microbes, including Candida albicans and Malassezia furfur.
Theoretically, this compound could be combined with agents that have different mechanisms of action to achieve a synergistic effect. Potential partners could include:
Agents targeting the cell wall: Echinocandins, which inhibit β-(1,3)-D-glucan synthase, could work synergistically with an ergosterol biosynthesis inhibitor like this compound.
Agents targeting other membrane components: Polyenes like amphotericin B, which bind directly to ergosterol to form pores in the membrane, could have a complex interaction with azoles. While some studies show antagonism, others suggest potential for synergy depending on the pathogen and conditions.
Agents inhibiting different steps in ergosterol synthesis: Combining an azole with an allylamine (B125299) (e.g., terbinafine), which inhibits squalene (B77637) epoxidase, could provide a dual blockade of the ergosterol pathway. nih.gov
Table 2: Investigated Synergistic Combinations with Climbazole (Racemic)
| Combination Agent | Target Organism(s) | Observed Effect |
| Zinc Pyrithione (ZPTO) | Candida albicans | Comparable antifungal activity to Ketoconazole + ZPTO combination. bohrium.com |
| Selenium (II) and Zinc (II) mixed ligand complexes (in NLCs) | Malassezia furfur, Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Considerably increased antimicrobial activity compared to the complexes alone. |
| Herbal extracts (e.g., Cassia alata, Azadirachta indica) | Dandruff-causing fungi | Proposed synergy to fortify anti-dandruff efficacy and prevent drug resistance. bohrium.com |
Molecular Mechanisms of Resistance Development to Climbazole
Specific molecular mechanisms of acquired resistance to climbazole have not been extensively reported in the scientific literature. europa.eu However, given that climbazole is an imidazole (B134444) antifungal that targets lanosterol 14α-demethylase, it shares its mechanism of action with clinically used azole drugs. europa.eu This shared mechanism raises theoretical concerns about the potential for cross-resistance. europa.eu Exposure of fungi to climbazole could theoretically select for resistance mechanisms that would also confer resistance to medical azoles used to treat serious fungal infections. europa.eu
The potential molecular mechanisms for resistance to climbazole would be the same as those observed for other azole antifungals:
Alterations in the target enzyme (cyp51A): Point mutations in the gene encoding lanosterol 14α-demethylase could reduce climbazole's ability to bind to its target. If these mutations also affect the binding of other azoles, cross-resistance would occur.
Overexpression of efflux pumps: Upregulation of ABC or MFS transporters could lead to the efficient removal of climbazole from the fungal cell, preventing it from reaching its target. nih.gov Many of these pumps have broad substrate specificity and can export multiple types of azoles, representing a common pathway for multidrug resistance. mdpi.com
Upregulation of the target enzyme: An increase in the cellular concentration of lanosterol 14α-demethylase could titrate out the inhibitory effect of climbazole, a mechanism also seen with other azoles. asm.org
While long-term efficacy studies of cosmetic products containing climbazole have not shown the development of fungal resistance at the site of application, the European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that exposure to any antifungal agent poses a risk of resistance development. europa.eu The concern is most prominent for the potential effect on the skin microbiota, especially in immunocompromised individuals. europa.eu However, it has also been argued that resistance may be linked to an individual compound rather than the entire azole class. europa.eu As of now, the risk of climbazole-induced resistance remains a theoretical possibility based on its mechanism of action, rather than an observed clinical or microbiological phenomenon backed by specific molecular studies. europa.eu
Future Directions in R Climbazole Research
Advanced Enantioselective Synthesis Methodologies for (R)-Climbazole
The production of enantiomerically pure this compound is fundamental for its study and potential clinical application. While classical resolution methods can separate racemic mixtures, they are often inefficient. Future research is focusing on the development of advanced enantioselective synthesis methodologies that can produce this compound with high yield and enantiomeric excess.
Promising approaches include the use of chiral catalysts, such as transition metal complexes with chiral ligands, and organocatalysis. mdpi.comscienceopen.com These methods aim to create a chiral environment during the reaction, favoring the formation of the (R)-enantiomer. mdpi.com The development of novel catalysts and the optimization of reaction conditions are key to making these synthetic routes industrially viable. icjs.us Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a green and highly specific alternative for producing enantiopure this compound. researchgate.net
Table 1: Comparison of Potential Enantioselective Synthesis Strategies for this compound
| Synthesis Strategy | Description | Potential Advantages | Key Research Focus |
| Chiral Transition Metal Catalysis | Utilizes metal catalysts coordinated with chiral ligands to induce asymmetry in the reaction. mdpi.com | High catalytic efficiency, versatility. mdpi.com | Design of novel, highly selective ligands. |
| Organocatalysis | Employs small chiral organic molecules as catalysts. scienceopen.com | Metal-free, often milder reaction conditions. | Development of new organocatalysts with high stereocontrol. scienceopen.com |
| Chemoenzymatic Synthesis | Combines enzymatic reactions for key stereoselective steps with chemical transformations. researchgate.net | High enantioselectivity, environmentally friendly. | Identification of suitable enzymes and process optimization. |
Comprehensive Pharmacophore Modeling and Ligand-Based Drug Design for Enantioselective Ligands
Understanding how this compound interacts with its biological targets at a molecular level is crucial for designing more potent and selective drugs. Pharmacophore modeling and ligand-based drug design are powerful computational tools for this purpose. creative-biolabs.comnih.gov In the absence of a known target structure, ligand-based methods can identify the key chemical features responsible for the biological activity of a set of known active molecules. creative-biolabs.comnih.gov
For this compound, this involves creating a 3D model that outlines the essential spatial arrangement of its functional groups required for binding to its target. creative-biolabs.comdergipark.org.tr This model can then be used to virtually screen large compound libraries to identify new molecules with similar properties and potentially higher efficacy. nih.gov These computational approaches can significantly accelerate the discovery of novel enantioselective ligands, saving time and resources in the drug development process. dergipark.org.trarxiv.org
Mechanistic Insights into Differential Enantiomeric Activity
A key area of future research is to unravel the mechanisms behind the different biological activities of the (R)- and (S)-enantiomers of climbazole (B1669176). It is well-established that enantiomers can exhibit different pharmacological and toxicological profiles due to their stereospecific interactions with chiral biological macromolecules like enzymes and receptors. up.pt
Exploration of Novel Biological Targets and Therapeutic Applications
While climbazole is primarily known for its antifungal properties, which stem from the inhibition of ergosterol (B1671047) synthesis mdpi.com, its individual enantiomers may possess unique biological activities against other targets. Future research should aim to explore these novel targets and potential therapeutic applications for this compound beyond its use in treating fungal infections. nih.gov
This exploration could involve high-throughput screening of this compound against various cell lines and biological assays to identify new activities. For instance, recent studies have highlighted the potential for some antifungal agents to have applications in other areas, such as cancer therapy or as modulators of specific cellular pathways. biorxiv.orgfrontiersin.org Identifying new biological targets for this compound could open up entirely new avenues for its therapeutic use. nih.govfrontiersin.org
Development of Advanced Analytical Techniques for Enantiomeric Purity Assessment in Complex Matrices
The ability to accurately determine the enantiomeric purity of this compound in various complex matrices, such as biological fluids and environmental samples, is crucial for both research and potential clinical applications. up.ptresearchgate.net The development of advanced and robust analytical techniques is therefore a priority.
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with chiral stationary phases (CSPs), are the primary tools for enantioselective analysis. up.ptmdpi.com Future efforts will likely focus on developing more sensitive and efficient methods, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC), to achieve better separation and shorter analysis times. mdpi.comuva.nl The development of these methods is essential for pharmacokinetic studies, environmental monitoring, and quality control of enantiomerically pure formulations. researchgate.netoup.com
Q & A
Basic Research Questions
Q. What analytical methods are most suitable for quantifying (R)-climbazole in biological and environmental matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for sensitive quantification . Ensure calibration curves are validated with matrix-matched standards to account for ionization suppression/enhancement. For environmental samples, solid-phase extraction (SPE) followed by gas chromatography (GC) with electron-capture detection is recommended to isolate this compound from complex matrices .
- Data Quality : Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (≥3:1 and ≥10:1, respectively) and include recovery rates (ideally 70–120%) .
Q. How can researchers design experiments to assess the photostability of this compound under varying environmental conditions?
- Experimental Design : Expose this compound solutions to controlled UV light (e.g., 254 nm) in environmental chambers simulating temperature (20–40°C) and humidity (30–80% RH). Monitor degradation kinetics via spectrophotometry or LC-MS/MS, and model half-life using first-order kinetics .
- Controls : Include dark controls to differentiate photolytic vs. thermal degradation. Use quenchers (e.g., NaN₃) to identify reactive oxygen species involvement .
Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?
- Models : Human keratinocyte (HaCaT) or liver (HepG2) cell lines are standard for dermal and systemic toxicity assessments. Measure cytotoxicity via MTT assay and oxidative stress markers (e.g., ROS, glutathione depletion) .
- Dosage : Use exposure ranges reflecting realistic concentrations (e.g., 0.0034–0.08 µM for cosmetic applications) and include positive controls (e.g., hydrogen peroxide for oxidative stress) .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?
- Approach : Apply physiologically based kinetic (PBK) modeling to extrapolate in vitro IC₅₀ values to in vivo doses. Adjust for bioavailability differences (e.g., plasma protein binding, metabolic clearance) and validate with benchmark dose (BMD) analysis .
- Case Study : In vitro transcriptomic data for this compound showed ERα activation at 0.08 µM, but in vivo rodent studies detected no estrogenic effects. Resolution involved adjusting for species-specific metabolic pathways and exposure duration .
Q. What experimental strategies optimize the enantioselective synthesis of this compound while minimizing racemization?
- Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric hydrogenation of ketone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC and optimize reaction conditions (temperature <50°C, inert atmosphere) to suppress racemization .
- Purification : Employ simulated moving bed (SMB) chromatography for large-scale separation of enantiomers, ensuring >99% ee .
Q. How do researchers reconcile conflicting pharmacokinetic data for this compound across different administration routes?
- Methodology : Conduct cross-over studies in animal models (e.g., rats) comparing oral, dermal, and intravenous administration. Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Address variability by normalizing to body surface area or metabolic rate .
- Data Integration : Apply population pharmacokinetic (PopPK) models to account for inter-individual variability and covariates (e.g., skin thickness, hepatic enzyme expression) .
Data Interpretation & Ethical Considerations
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Analysis : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For transcriptomic data, apply pathway enrichment analysis (e.g., Gene Ontology) to identify affected biological processes .
- Ethics : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure animal studies follow ARRIVE guidelines, and human cell lines are ethically sourced (e.g., informed consent for primary cells) .
Q. How should researchers address discrepancies in regulatory limits for this compound across regions (e.g., EU vs. ASEAN)?
- Strategy : Conduct comparative risk assessments using margin of safety (MoS) or benchmark exposure ratio (BER). For example, Thailand’s updated warnings for climbazole in cosmetics (0.2% limit) were based on BER calculations comparing exposure (0.0034 µM) to in vitro PoD (0.08 µM), yielding BER = 21 .
- Table :
| Region | Permitted Concentration | BER Value | Key Regulatory Consideration |
|---|---|---|---|
| EU | 0.5% | 15 | Systemic absorption thresholds |
| Thailand | 0.2% | 21 | Dermal irritation and ingestion risks |
Methodological Pitfalls to Avoid
- Overgeneralization : Do not assume metabolic pathways are conserved across species without validation (e.g., human vs. rodent CYP450 isoforms) .
- Inadequate Controls : Failing to account for solvent effects (e.g., DMSO) in cytotoxicity assays may skew IC₅₀ values .
- Ethical Oversights : Neglecting to disclose conflicts of interest (e.g., industry funding) undermines credibility .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
